molecular formula C21H15ClFNO4S B2840442 ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate CAS No. 939894-07-2

ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate

Cat. No. B2840442
CAS RN: 939894-07-2
M. Wt: 431.86
InChI Key: GGLKPSFIQAKSFA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The thiochromeno[4,3-b]pyran group, for example, is a fused ring system that includes a sulfur atom. The presence of the fluorine and chlorine atoms could also have significant effects on the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the amino group could participate in acid-base reactions, while the ester group could undergo hydrolysis. The presence of the halogens (fluorine and chlorine) could also make the compound susceptible to nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the ester and amino groups could affect the compound’s solubility in different solvents. The halogens could also influence the compound’s reactivity and stability .

Scientific Research Applications

Corrosion Inhibition

Pyran derivatives have been synthesized and evaluated for their ability to inhibit corrosion in mild steel within acidic environments. These compounds, including related pyran carboxylates, show high inhibition efficiency, highlighting their potential application in protecting metals against corrosion. The effectiveness of these inhibitors is attributed to their adsorption on the metal surface, following Langmuir isotherm models, with quantum chemical studies supporting their protective action through adsorption mechanisms (Saranya et al., 2020).

Crystal Structure Analysis

The crystal structure of certain pyran derivatives has been determined, providing insights into their molecular configuration and interaction patterns. For example, the crystal structure of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate was explored, revealing interactions like N–H...N and N–H...O hydrogen bonds, which contribute to the stabilization of the crystal structure. Such studies are crucial for understanding the molecular basis of the chemical and physical properties of these compounds (Kumar et al., 2018).

Chemical Synthesis and Transformations

Research has also focused on the synthesis of pyran derivatives through various chemical reactions, including multi-component reactions (MCRs), which offer efficient pathways to produce these compounds. For instance, ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives were synthesized, demonstrating the versatility of pyran derivatives in chemical synthesis. These studies provide a foundation for the synthesis of related compounds, including the specified ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate (Wang et al., 2012).

Future Directions

The potential applications of this compound would depend on its physical and chemical properties, as well as its reactivity. If the compound shows promising biological activity, it could be further studied as a potential therapeutic agent .

properties

IUPAC Name

ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-4H-thiochromeno[4,3-b]pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClFNO4S/c1-2-27-20(25)17-15(14-11(22)7-5-8-12(14)23)16-18(28-19(17)24)10-6-3-4-9-13(10)29-21(16)26/h3-9,15H,2,24H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLKPSFIQAKSFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=C(C=CC=C3Cl)F)C(=O)SC4=CC=CC=C42)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate

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